2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Leukotriene antagonism Asthma pharmacology Bronchoconstriction

2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 2870689-14-6, molecular formula C₁₁H₁₂O₄, molecular weight 208.21 g/mol) belongs to the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (chroman-2-carboxylic acid) class. This scaffold is the core pharmacophore for several clinically evaluated leukotriene receptor antagonists, including Ro 23-3544 (ablukast) and SC-41930.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 2870689-14-6
Cat. No. B6610938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
CAS2870689-14-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CC(OC2=CC=CC=C21)(CO)C(=O)O
InChIInChI=1S/C11H12O4/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)15-11/h1-4,12H,5-7H2,(H,13,14)
InChIKeyBUKQOWWKXNYTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 2870689-14-6): Chemical Identity and Class Context


2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 2870689-14-6, molecular formula C₁₁H₁₂O₄, molecular weight 208.21 g/mol) belongs to the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (chroman-2-carboxylic acid) class . This scaffold is the core pharmacophore for several clinically evaluated leukotriene receptor antagonists, including Ro 23-3544 (ablukast) and SC-41930 [1]. The target compound features a hydroxymethyl substituent at the 2-position alongside the carboxylic acid group, creating a geminal disubstitution pattern that distinguishes it from mono-substituted analogs within the class.

Why 2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Cannot Be Replaced by Generic Chroman-2-Carboxylic Acid Analogs


Within the chroman-2-carboxylic acid class, even subtle structural modifications produce large functional shifts. The landmark SAR study by Cohen et al. (1989) demonstrated that across a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, all variations to the 2-hydroxyacetophenone moiety, linker chain, or chroman system yielded analogues that were either inactive or markedly less potent than the optimized lead compound [1]. The target compound's geminal 2-hydroxymethyl-2-carboxylic acid substitution creates a unique steric and hydrogen-bonding environment at the chiral center that is absent from simpler chroman-2-carboxylic acids (e.g., CAS 51939-71-0, MW 178.19), chroman-2-carboxylic acid esters, or Trolox-type analogs. Generic substitution cannot replicate the specific conformational constraints and functional group presentation required for target engagement in this pharmacophore class.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Versus Closest Comparators


Scaffold Class Potency: 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid Core vs. Standard Peptidoleukotriene Antagonist FPL 55712 in Guinea Pig Bronchoconstriction

The 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold, when optimally substituted (as in Ro 23-3544), demonstrated greater potency and longer duration of action against LTD₄ compared to the standard peptidoleukotriene antagonist FPL 55712 (1) in the guinea pig bronchoconstriction model via aerosol administration [1]. This establishes the intrinsic value of the chroman-2-carboxylic acid core over non-benzopyran scaffolds. The target compound's geminal hydroxymethyl-carboxylic acid substitution at C2 provides a synthetic handle for further derivatization that is absent in the parent chroman-2-carboxylic acid (CAS 51939-71-0).

Leukotriene antagonism Asthma pharmacology Bronchoconstriction

LTB₄ Antagonism: Chroman-2-Carboxylic Acid Class vs. FPL 55712 Differential Activity Profile

A key differentiating feature of the chroman-2-carboxylic acid class is its ability to antagonize LTB₄-mediated bronchoconstriction, a property absent in the comparator FPL 55712. Ro 23-3544 (a fully elaborated member of this class) potently inhibited bronchoconstriction induced by LTB₄, whereas FPL 55712 (1) showed no inhibition [1]. This expanded leukotriene subtype coverage is a property of the chroman-2-carboxylic acid pharmacophore and represents a meaningful selection criterion for programs requiring dual LTD₄/LTB₄ antagonism.

LTB4 receptor Dual leukotriene antagonism Inflammation

Enantiomer-Dependent in Vivo Potency Differential: S vs. R Antipode in the Guinea Pig Aerosol Bronchoconstriction Model

Optical resolution of Ro 23-3544 revealed that although enantiomers displayed similar potencies in vitro and upon intravenous administration, the S antipode was approximately 15-fold more potent than the R antipode when administered by the aerosol route against LTC₄ and LTD₄ in the guinea pig bronchoconstriction model [1]. The target compound, bearing a hydroxymethyl substituent at the chiral C2 center, presents an analogous stereochemical opportunity: procurement of enantiomerically pure material could yield a significant potency advantage for inhalation or topical applications.

Chiral pharmacology Enantiomer potency Aerosol drug delivery

Synthetic Scalability Advantage: CN108148032B Preparation Method for 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acids vs. Multi-Step Chiral Resolution Routes

Chinese patent CN108148032B discloses a preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds featuring simple steps, convenient operation, and easily obtained raw materials [1]. This contrasts with the multi-step synthesis and chiral resolution procedures required for fully elaborated leukotriene antagonists such as Ro 23-3544 and SC-41930, which involve lengthy linear sequences, expensive resolving agents, and chromatographic separations. The target compound, as a relatively compact member of this class, is more amenable to the streamlined synthetic approach.

Process chemistry Scalable synthesis Cost of goods

Structural Differentiation from Trolox: Absence of 6-Hydroxy and Polymethyl Substitution Alters Antioxidant vs. Receptor-Targeted Profile

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, CAS 53188-07-1) is the most widely used chroman-2-carboxylic acid analog, employed primarily as a vitamin E analog and antioxidant reference standard [1]. Unlike Trolox, the target compound lacks the 6-hydroxy group (critical for radical scavenging) and the 5,7,8-trimethyl substitution (critical for lipophilicity and membrane partitioning). Instead, it features a 2-hydroxymethyl group. This structural divergence predicts a fundamentally different biological profile: the target compound is oriented toward receptor-mediated pharmacology (consistent with the leukotriene antagonist class), while Trolox is exclusively an antioxidant.

Antioxidant Trolox equivalent Pharmacophore selectivity

Hydrogen Bond Donor Count Differentiation: Impact on Permeability and Oral Bioavailability Prediction

The target compound possesses two hydrogen bond donors (HBD = 2: one carboxylic acid OH, one hydroxymethyl OH), compared to one HBD for chroman-2-carboxylic acid (CAS 51939-71-0; HBD = 1, only the carboxylic acid OH) and one HBD for Trolox [1]. While increased HBD count can reduce passive membrane permeability, the hydroxymethyl group also provides an additional site for prodrug derivatization (e.g., esterification) to tune physicochemical properties. This contrasts with chroman-2-carboxylic acid, which lacks this modifiable handle.

Drug-likeness Lipinski rules Permeability

Recommended Application Scenarios for 2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Based on Differential Evidence


Lead-Optimization Starting Point for Dual LTD₄/LTB₄ Antagonist Programs

Based on the established dual LTD₄/LTB₄ antagonist activity of the chroman-2-carboxylic acid scaffold [1], this compound serves as a versatile starting point for medicinal chemistry campaigns targeting both cysteinyl leukotriene and LTB₄ receptor antagonism. The geminal 2-hydroxymethyl-2-carboxylic acid motif provides a synthetically accessible chiral center for SAR exploration, while the unsubstituted aromatic ring allows late-stage diversification at positions 6, 7, and 8 — sites known to modulate potency and selectivity in this class.

Enantiomer-Specific Formulation Development for Inhaled Therapeutics

The 15-fold potency advantage of the S enantiomer over the R enantiomer observed in the aerosol guinea pig bronchoconstriction model for the class prototype [1] suggests that enantiomerically pure formulations of 2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives could achieve superior efficacy in inhalation delivery. Procurement of enantiopure material is recommended for programs targeting asthma or COPD where aerosol delivery is the intended route.

Cost-Effective Intermediate for Large-Scale Synthesis of Chroman-Derived Drug Candidates

The simpler synthetic route disclosed in CN108148032B [1], featuring convenient operation and easily obtained raw materials, positions this compound as a cost-competitive intermediate for producing more complex 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. Compared to the 8–12 step syntheses of clinical candidates like SC-41930 and Ro 23-3544, this compound offers a significantly shorter supply chain for early-stage development and scale-up.

Negative Control for Antioxidant Screening Cascades (Trolox Discrimination)

Because the target compound lacks the 6-hydroxy group essential for radical scavenging activity, it is predicted to have negligible antioxidant capacity (TEAC ≈ 0) compared to Trolox (TEAC = 1.0) [1]. This makes it an ideal negative control compound for antioxidant assay validation, enabling clear discrimination between receptor-mediated pharmacology and nonspecific antioxidant effects — a common confounding factor in chroman-based compound screening.

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